Spiro[3.3]heptane-2,6-diamine
Description
Significance of Spirocyclic Systems in Advanced Chemical Design
Spirocyclic systems, which feature two rings connected by a single common atom known as the spiro atom, are of paramount importance in advanced chemical design. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical feature in the development of novel drugs and materials. nih.govresearchgate.net Unlike flat, aromatic systems, spirocycles can project substituents into three-dimensional space, enabling more effective interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net
The rigidity of spirocyclic scaffolds, particularly those composed of smaller rings like the cyclobutane (B1203170) rings in spiro[3.3]heptane, limits the number of possible conformations. researchgate.net This conformational restriction is highly advantageous in structure-based drug design, as it allows for the creation of molecules with well-defined shapes that can fit precisely into the binding sites of target proteins. Furthermore, the introduction of spirocyclic motifs into drug candidates has been shown to improve key physicochemical properties. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons, as seen in spirocycles, generally correlates with enhanced solubility, improved pharmacokinetic profiles, and better metabolic stability. google.com
The unique properties of spirocycles have led to their incorporation into a number of successful drug candidates and approved medications. google.comsci-hub.se For instance, the replacement of a piperazine (B1678402) ring with a 2,6-diazaspiro[3.3]heptane moiety in the drug Olaparib resulted in significantly improved target selectivity and reduced off-target toxicity. researchgate.net This highlights the potential of spirocyclic systems to fine-tune the properties of bioactive molecules, leading to safer and more effective therapeutics.
Role of Diamine Scaffolds in Modern Organic Synthesis and Asymmetric Catalysis
Diamine scaffolds are fundamental building blocks in modern organic synthesis and play a crucial role in the field of asymmetric catalysis. nih.gov Enantioenriched diamines, which are non-superimposable mirror images of each other, are privileged structures found in numerous natural products and pharmaceutical agents. nih.gov Their ability to form stable complexes with metal ions makes them excellent ligands for a wide range of catalytic transformations.
In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral product, which is often essential for its desired biological activity. Chiral diamine ligands are instrumental in achieving this by creating a chiral environment around a metal catalyst. This chiral environment influences the approach of the reactants, leading to the preferential formation of one enantiomer over the other. thieme-connect.dejst.go.jp A classic example is trans-1,2-diaminocyclohexane, which has been widely used to create highly effective catalysts for various asymmetric reactions. thieme-connect.de
The development of novel chiral diamine scaffolds is an active area of research, with the aim of improving catalytic efficiency and expanding the scope of asymmetric transformations. thieme-connect.dejst.go.jp The rigid framework of spiro[3.3]heptane-2,6-diamine makes it an attractive candidate for the design of new chiral ligands. By controlling the stereochemistry of the two amino groups, it is possible to create a C2-symmetric diamine, a structural motif that has proven to be particularly effective in asymmetric catalysis. jst.go.jp The well-defined spatial orientation of the amino groups on the spiro[3.3]heptane scaffold can lead to highly organized transition states in catalytic reactions, resulting in excellent levels of enantioselectivity.
Historical Context and Evolution of Research on this compound Analogs
The study of spiro[3.3]heptane derivatives dates back to the early 20th century. One of the earliest and most well-known analogs is spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid. rsc.org Named after H. Fecht, who first synthesized the compound in 1907, this dicarboxylic acid laid the groundwork for the exploration of the spiro[3.3]heptane scaffold. rsc.org Fecht's original synthesis involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, a method that demonstrated the feasibility of constructing such complex spirocyclic systems. rsc.org
Over the years, research into spiro[3.3]heptane analogs has expanded significantly, driven by their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net Scientists have developed synthetic routes to a variety of substituted spiro[3.3]heptanes, including those with amino, hydroxyl, and other functional groups. nih.govacs.org For example, the synthesis of various stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, with these compounds being explored as building blocks for drug discovery.
The development of 2,6-diazaspiro[3.3]heptane, a close analog of this compound where the amino groups are part of the ring structure, has been a significant milestone. nih.govresearchgate.net This compound has been successfully used as a bioisosteric replacement for piperazine, leading to improved drug properties. researchgate.net The synthesis of other heteroatom-containing spiro[3.3]heptanes, such as 2-oxa-6-azaspiro[3.3]heptane, has further broadened the chemical space accessible to medicinal chemists. researchgate.net These historical developments and the continued exploration of new synthetic methodologies provide a rich context for the current research interest in this compound and its potential to contribute to the design of advanced molecules with novel functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.3]heptane-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSTCCWEABAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro 3.3 Heptane 2,6 Diamine and Its Derivatives
Retrosynthetic Analysis of the Spiro[3.3]heptane Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the spiro[3.3]heptane skeleton, the analysis primarily focuses on disconnecting the two cyclobutane (B1203170) rings at the central spiro-carbon.
Two main retrosynthetic approaches emerge. The first involves a double alkylation strategy, as exemplified by the historic "Fecht's acid" synthesis. In this approach, the spirocyclic core is disconnected twice at the spirocenter, leading back to a di-nucleophile, such as a malonic ester, and a di-electrophile containing the pre-formed cyclobutane ring or a precursor that can form it. A classic precursor for the electrophilic component is a tetrabromide derivative of pentaerythritol (B129877). This strategy relies on the principle of malonic ester synthesis, where a carbanion alpha to two carbonyl groups performs a nucleophilic attack, followed by hydrolysis and decarboxylation to yield the target structure.
A second common retrosynthetic strategy involves [2+2] cycloaddition reactions. nih.gov Here, the spiro[3.3]heptane ring system is envisioned as the product of two separate cyclization events. For a 2,6-disubstituted target, this could involve the cycloaddition of a ketene (B1206846) or ketene equivalent with an alkene to form one cyclobutane ring, followed by further manipulations and a second cyclization to complete the spirocyclic core. diva-portal.orgnih.gov For instance, a 6-oxospiro[3.3]heptane-1-carboxylic acid can be retrosynthetically disconnected via a [2+2] cycloaddition between dichloroketene (B1203229) and a suitable methylene (B1212753) cyclobutane precursor. nih.gov
These fundamental disconnections guide the selection of specific synthetic routes for constructing the spiro[3.3]heptane core.
Construction of the Spiro[3.3]heptane Core: Key Cyclization Strategies
The formation of the strained spiro[3.3]heptane core is the cornerstone of the synthesis. Both intermolecular and intramolecular cyclization strategies have been successfully employed.
Intermolecular approaches involve the reaction of two separate molecular entities to form the spirocyclic system in a single key step. A prevalent and historically significant method is the double substitution reaction between a di-electrophile and a di-nucleophile.
A prime example is the alkylation of malonic esters with pentaerythritol-derived tetrabromides, a foundational method in spirocyclic chemistry. A more modern and widely used variation involves the double alkylation of diethyl malonate or similar nucleophiles with 1,1-bis(bromomethyl)cyclobutane (B2691830) or 1,1-bis(chloromethyl)cyclobutane derivatives. nih.govchemrxiv.org This approach has been scaled to produce significant quantities (up to 120 g) of the spiro[3.3]heptane core. scilit.com Another nucleophile used in this context is TosMIC (tosylmethyl isocyanide), which upon double alkylation and subsequent hydrolysis, yields a spiro[3.3]heptan-2-one. chemrxiv.org
Visible-light-promoted [2+2] photocycloaddition represents another powerful intermolecular strategy. The reaction of exocyclic arylidene cyclobutanes with electron-deficient alkenes, using a commercially available Iridium(III) photosensitizer, provides access to a range of polysubstituted spiro[3.3]heptane motifs under mild conditions. acs.org
A summary of key intermolecular cyclization reactions is presented below.
| Nucleophile | Electrophile | Key Reagents/Conditions | Product Type | Yield | Reference |
| Diethyl malonate | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Alkaline saponification, thermal decarboxylation | Substituted Spiro[3.3]heptane carboxylic acid | 55% over 3 steps | chemrxiv.org |
| TosMIC | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | NaH, subsequent hydrolysis | Substituted Spiro[3.3]heptan-2-one | 44% over 2 steps | chemrxiv.org |
| Exocyclic arylidene cyclobutane | Electron-deficient alkene | Ir(III) photosensitizer, blue light | Polysubstituted Spiro[3.3]heptane | Not specified | acs.org |
| Diethyl malonate | 1,1'-bis(chloromethyl)cyclobutane | NaCN, then hydrolysis | Spiro[3.3]heptane-2,6-dicarboxylic acid | 60–75% (nitrile), 85–92% (acid) |
Intramolecular strategies rely on a single precursor molecule that contains all the necessary atoms and functional groups to form both cyclobutane rings. These methods can offer high efficiency, particularly in the synthesis of heteroatom-containing spiro[3.3]heptanes, which are often precursors to the target diamine.
One prominent route is the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivatives. thieme-connect.de Treatment of these precursors with a base like potassium tert-butoxide in THF induces an intramolecular nucleophilic substitution, where the amine displaces the chloride to form the second azetidine (B1206935) ring, thus creating the 2,6-diazaspiro[3.3]heptane core. thieme-connect.de This method has proven effective for synthesizing a library of N-substituted derivatives. thieme-connect.de
Another notable intramolecular approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (CSI). This reaction yields spirocyclic β-lactams, which can be further transformed. For example, the reaction with cyclobutene (B1205218) derivatives followed by reduction of the lactam ring produces 1-azaspiro[3.3]heptanes. researchgate.net While not directly yielding the 2,6-diamine, these intermediates are valuable for building related scaffolds.
| Precursor | Key Reagents/Conditions | Product Type | Yield | Reference |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | Potassium tert-butoxide, THF, 70°C | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Good | thieme-connect.de |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine | DMF–H₂O, 110°C | 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | Good | thieme-connect.de |
| Cyclobutene derivative & Graf Isocyanate (ClO₂S-NCO) | Thermal [2+2] cycloaddition, then Alane reduction | 1-Azaspiro[3.3]heptane | Not specified | researchgate.net |
Introduction of Amine Functionalities: Amination and Functional Group Interconversion
With the spiro[3.3]heptane core constructed, the final stage is the introduction of the two amine groups at the 2- and 6-positions. This can be achieved either by directly aminating a suitable precursor or by reducing other nitrogen-containing functional groups.
Direct amination often involves the conversion of ketone functionalities on the spiro[3.3]heptane skeleton. Reductive amination is a highly effective technique for this purpose. The reaction of a spiro[3.3]heptane ketone with an amine (such as benzylamine (B48309) or an aniline) in the presence of a reducing agent directly furnishes the corresponding amine. chemrxiv.orgthieme-connect.de For example, spiro[3.3]heptan-2-one can be converted to the amine via reductive amination, followed by deprotection if necessary, to yield the primary amine. chemrxiv.org
For the synthesis of 2,6-diazaspiro[3.3]heptanes, a stepwise reductive amination has been employed. Reaction of a diketone precursor with anilines in the presence of acetic acid and sodium triacetoxyborohydride (B8407120) yields the diamine product. thieme-connect.de
An alternative and widely used strategy is the reduction of other nitrogen-containing functional groups that are incorporated during the synthesis of the spiro-core. This multistep approach often begins with precursors like dinitriles, dicarboxylic acids, or dioximes.
A classic route involves the synthesis of spiro[3.s3]heptane-2,6-dicarbonitrile, which can be achieved by reacting 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide. While this dinitrile can be hydrolyzed to the dicarboxylic acid, it can also, in principle, be reduced directly to the diamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
More commonly, the dicarboxylic acid intermediate is used. Spiro[3.3]heptane-2,6-dicarboxylic acid can be converted to the corresponding diamine via the Curtius rearrangement. chemrxiv.org This reaction sequence involves the conversion of the carboxylic acid to an acyl azide (B81097) (typically via the acyl chloride or an ester), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. chemrxiv.org Similarly, an amide derivative, formed by reacting a spiro[3.3]heptane carboxylic acid ester with an amine, can be reduced with a powerful reducing agent like LiAlH₄ to yield the target amine. libguides.com
| Precursor Functional Group | Reaction/Method | Key Reagents | Product Functional Group | Reference |
| Ketone | Reductive Amination | Benzylamine, H₂/Pd | Amine | chemrxiv.org |
| Carboxylic Acid | Curtius Rearrangement | DPPA, Et₃N, t-BuOH; then HCl | Amine (Aniline) | chemrxiv.org |
| Ester/Acyl Chloride | Amide formation & Reduction | Ethylamine, then LiAlH₄ | Amine | libguides.com |
| Nitrile | Reduction | LiAlH₄ or Catalytic Hydrogenation | Amine |
These varied synthetic methodologies provide a robust toolkit for chemists to access spiro[3.3]heptane-2,6-diamine and its derivatives, enabling their exploration in fields such as medicinal chemistry and materials science.
Metal-Catalyzed C-N Bond Formation in Spiro[3.3]heptane Systems
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and metal-catalyzed cross-coupling reactions are powerful tools for achieving this transformation on the spiro[3.3]heptane scaffold. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been effectively applied to the arylation of 2,6-diazaspiro[3.3]heptane, a compound structurally analogous to the target diamine. researchgate.netacs.orgnih.gov This method provides a direct route to N-aryl spirodiamines, which are valuable in medicinal chemistry. nih.gov
A notable advancement is the development of an aerobic Buchwald-Hartwig protocol that utilizes a palladium pre-catalyst system with the biarylphosphine ligand RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). nih.gov This methodology is distinguished by its operational simplicity, proceeding under bench-top conditions without the need for an inert atmosphere or anhydrous solvents. nih.gov The reaction efficiently couples both linear and sterically hindered spirodiamines with a wide range of electron-rich and electron-deficient aryl chlorides, achieving high yields in remarkably short reaction times. researchgate.netnih.gov This represents a significant improvement over earlier methods that demanded stringent anaerobic conditions and extended reaction times of up to 46 hours. nih.gov
Another classical method for C-N bond formation is the copper-catalyzed Ullmann condensation. operachem.com This reaction involves coupling an aryl halide with an amine in the presence of a copper catalyst to form a diaryl amine. operachem.com While early versions required stoichiometric copper and high temperatures, modern variations have improved the efficiency and conditions of this transformation. operachem.com
| Method | Catalyst System | Conditions | Reaction Time | Key Advantages | Source(s) |
|---|---|---|---|---|---|
| Aerobic Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Aerobic (bench-top) | ~20 minutes | Fast, high yielding (up to 93%), no inert atmosphere required. researchgate.netnih.gov | researchgate.netnih.gov |
| Anaerobic Buchwald-Hartwig | Palladium-based | Anaerobic, anhydrous | Up to 46 hours | Broad scope for spirodiamine compounds. nih.gov | nih.gov |
| Ullmann Condensation | Copper-based | Typically high temperatures | Varies | Classical method for aryl amine synthesis. operachem.comrsc.org | operachem.comrsc.org |
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
The rigid, three-dimensional structure of the spiro[3.3]heptane framework makes the stereocontrolled synthesis of its derivatives, including the 2,6-diamine, a significant challenge and an area of active research. The development of methods to selectively produce specific enantiomers and diastereomers is crucial for applications in medicinal chemistry, where stereochemistry dictates biological activity. researchgate.netresearchgate.net Synthetic strategies often focus on establishing chirality early and carrying it through the reaction sequence.
Chiral Auxiliary-Based Strategies for Stereocontrol
One effective strategy for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.
In the synthesis of spiro[3.3]heptane-based amino acids, a close analogue to the diamine, the Strecker reaction has been employed using chiral amine auxiliaries to install the stereocenter. nih.gov A commonly used and readily available auxiliary for this purpose is (R)-α-phenylglycinol. researchgate.netnih.gov An alternative, Ellman's sulfinamide, has been shown to be more advantageous in some cases. nih.gov The resulting diastereomeric adducts derived from Ellman's sulfinamide were found to be more stable and allowed for a more efficient separation via chromatography. nih.gov
| Chiral Auxiliary | Reaction Type | Advantages | Disadvantages/Observations | Source(s) |
|---|---|---|---|---|
| (R)-α-phenylglycinol | Strecker Reaction | Easily accessible. researchgate.netnih.gov | - | researchgate.netnih.gov |
| Ellman's Sulfinamide | Strecker Reaction | Forms more stable adducts, allows for more efficient chromatographic separation. nih.gov | - | nih.gov |
Asymmetric Catalysis in the Synthesis of Chiral this compound
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, represents a highly efficient and atom-economical approach to chiral molecules. rsc.orgfrontiersin.org For the spiro[3.3]heptane system, both biocatalysis and transition-metal catalysis have been explored.
Enzyme-catalyzed reactions are particularly noteworthy. For instance, pig liver esterase (PLE) has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives with moderate optical purity. rsc.org Furthermore, imine reductases (IREDs) have demonstrated high efficiency in the asymmetric synthesis of axially chiral amines, providing a potential route to enantiopure spirocyclic amines with high yields and excellent enantioselectivity. researchgate.net
Transition metal catalysis, particularly asymmetric hydrogenation, is a powerful method for producing chiral amines. acs.org Chiral ruthenium complexes, for example, have been developed as effective catalysts for the asymmetric hydrogenation of various ketones and imines, including cyclic substrates. sigmaaldrich.com While direct application to this compound is not extensively documented, these catalytic systems provide a template for future synthetic designs. acs.orgsigmaaldrich.com
Resolution Techniques for Enantiopure this compound
When a racemic mixture of spiro[3.3]heptane diamine or its precursors is synthesized, resolution techniques are required to separate the enantiomers.
A classical approach involves diastereomeric salt formation using a chiral resolving agent. For the closely related spiro[3.3]heptane-2,6-dicarboxylic acid, the alkaloid brucine (B1667951) was used for this purpose. nih.gov However, detailed analysis revealed that this method yielded an optical purity of only 90% enantiomeric excess (e.e.), not the 100% previously assumed. nih.gov
More modern and effective methods include chromatographic separation on a chiral stationary phase (CSP). researchgate.net For spiro[3.3]heptane-2,6-dicarboxylic acid, a highly effective resolution was achieved by first converting the racemic acid to its dicinnamyl ester derivative. nih.gov This derivative showed excellent separation on a chiral HPLC column, and the separated, optically pure esters could then be hydrolyzed back to the enantiopure dicarboxylic acids without racemization. nih.gov
Enzymatic resolution offers another powerful alternative. Racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been successfully resolved through enantioselective enzyme-catalyzed hydrolysis, demonstrating the utility of biocatalysis in accessing enantiopure building blocks. rsc.org
Recent Advances and Green Chemistry Approaches in this compound Synthesis
Recent progress in the synthesis of spiro[3.3]heptane derivatives has been driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Key developments include the creation of scalable reaction protocols and the use of environmentally benign catalytic systems. rsc.org
The development of the aerobic, rapid Buchwald-Hartwig amination protocol is a prime example of a green chemistry advance. nih.gov By eliminating the need for strict inert atmospheres and reducing reaction times from many hours to mere minutes, this method significantly improves the process's efficiency and energy footprint compared to older techniques. nih.gov
The application of biocatalysis is another major stride towards greener synthesis. rsc.orgresearchgate.net Enzymes operate under mild conditions, typically in aqueous solutions, and exhibit high selectivity, reducing the need for protecting groups and minimizing waste from hazardous solvents and reagents. The use of enzymes like pig liver esterase and imine reductases for asymmetric synthesis and resolution on the spiro[3.3]heptane scaffold highlights this trend. rsc.orgresearchgate.net The focus on developing scalable syntheses, capable of producing materials on a multi-gram scale, is also crucial for the practical and sustainable application of these compounds in fields like drug discovery. rsc.org
Stereochemical and Conformational Analysis of Spiro 3.3 Heptane 2,6 Diamine
Inherent Chirality and Stereoisomeric Forms of Spiro[3.3]heptane-2,6-diamine
The unique structural arrangement of the spiro[3.3]heptane framework, where two cyclobutane (B1203170) rings are joined by a single common carbon atom (the spiro center), gives rise to distinct stereochemical properties. The substitution pattern in this compound introduces multiple stereogenic centers, leading to a variety of stereoisomeric forms.
Enantiomers and Diastereomers of this compound
This compound possesses two stereogenic centers at the C2 and C6 positions. The spirocyclic nature of the molecule also results in axial chirality, a feature common to appropriately substituted spiro compounds. echemi.comstackexchange.com Consequently, the molecule can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The possible stereoisomers of this compound arise from the relative orientations of the two amine groups. These can be arranged in a cis or trans fashion with respect to the plane of the cyclobutane rings.
Trans-isomers: The two amine groups are on opposite sides of the molecule. This configuration results in a chiral molecule, and therefore, a pair of enantiomers exists: (2R,6S)-Spiro[3.3]heptane-2,6-diamine and (2S,6R)-Spiro[3.3]heptane-2,6-diamine.
Cis-isomers: The two amine groups are on the same side of the molecule. This configuration also leads to a chiral molecule, existing as a pair of enantiomers: (2R,6R)-Spiro[3.3]heptane-2,6-diamine and (2S,6S)-Spiro[3.3]heptane-2,6-diamine.
The synthesis and separation of stereoisomers of similar spiro[3.3]heptane derivatives, such as glutamic acid analogs and other diamines, have been successfully achieved, often employing chiral auxiliaries or chromatographic techniques to isolate the pure stereoisomers. nih.govresearchgate.netacs.org These methodologies underscore the accessibility of the distinct stereoisomeric forms of this compound for further study and application.
| Isomer Type | Configuration | Chirality | Number of Stereoisomers |
|---|---|---|---|
| Trans | (2R,6S) and (2S,6R) | Chiral (Enantiomeric Pair) | 2 |
| Cis | (2R,6R) and (2S,6S) | Chiral (Enantiomeric Pair) | 2 |
Meso Compounds and Pseudochirality within Spiro[3.3]heptane Frameworks
A meso compound is an achiral member of a set of stereoisomers, at least two of which are optically active. wikipedia.org This typically occurs in molecules with multiple stereocenters and an internal plane of symmetry. For a disubstituted spiro[3.3]heptane to be a meso compound, the substituents must be identical, and the molecule must possess an element of symmetry that renders it achiral.
In the case of this compound, if a plane of symmetry could be passed through the molecule, it would be considered a meso compound. For instance, in some cyclic systems, a cis-disubstituted isomer can be meso. wikipedia.orglibretexts.org However, due to the puckered nature of the cyclobutane rings in the spiro[3.3]heptane system, even the cis-isomers of this compound lack an internal plane of symmetry and are therefore chiral.
Conformational Landscapes of the Spiro[3.3]heptane System
The conformational behavior of this compound is dictated by the inherent properties of the spiro[3.3]heptane core, which is characterized by significant ring strain and a non-planar structure.
Ring Strain and Puckering Phenomena in Spiro[3.3]heptanes
The spiro[3.3]heptane skeleton is composed of two cyclobutane rings. Cyclobutane itself is a strained molecule due to angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). wikipedia.orglibretexts.org To alleviate some of this strain, cyclobutane adopts a puckered or bent conformation.
Similarly, the spiro[3.3]heptane system is highly strained and adopts a non-planar conformation. acs.org Each of the cyclobutane rings is puckered. Computational studies on related spiro[3.3]heptane derivatives have shown that the cyclobutane units can exist in distinct puckered conformations. acs.org This puckering is a critical feature of the molecule's three-dimensional structure and influences the spatial orientation of the substituents.
| Type of Strain | Origin | Consequence in Spiro[3.3]heptane |
|---|---|---|
| Angle Strain | C-C-C bond angles deviating from the ideal 109.5°. | Contributes to the overall instability and reactivity of the molecule. |
| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Relieved by the puckering of the cyclobutane rings. |
| Transannular Strain | Steric crowding of atoms across the ring. | Can influence the preferred puckered conformation. |
Influence of Amine Substituents on Conformational Preferences of this compound
The presence of the amine substituents at the C2 and C6 positions further influences the conformational preferences of the spiro[3.3]heptane core. In a puckered cyclobutane ring, substituents can occupy two distinct positions: axial and equatorial (or more accurately, pseudo-axial and pseudo-equatorial).
The preferred conformation of this compound will be the one that minimizes steric interactions. Generally, larger substituents prefer to occupy the equatorial position to reduce steric hindrance. Therefore, it is expected that the conformers in which the amine groups are in pseudo-equatorial positions will be lower in energy and thus more populated at equilibrium.
Furthermore, intramolecular hydrogen bonding between the two amine groups, or between an amine group and the nitrogen lone pair of the other, could potentially stabilize certain conformations, particularly in the cis-isomers. The specific conformational landscape will be a balance between minimizing ring strain, torsional strain, and steric interactions involving the amine substituents.
Dynamic Stereochemistry and Inversion Barriers in this compound
The stereochemistry of this compound is not static. The molecule can undergo dynamic processes that involve the inversion of stereocenters. One such process is the pyramidal inversion of the nitrogen atoms in the amine groups.
Another possible dynamic process is the conformational flexing or "ring-flipping" of the puckered cyclobutane rings. This would involve a concerted change in the puckering of both rings, potentially interconverting pseudo-axial and pseudo-equatorial positions of the amine substituents. The energy barrier for such a process would depend on the energy of the transition state, which is likely to be a more planar and highly strained conformation of the spiro[3.3]heptane skeleton. The study of such dynamic processes is crucial for a complete understanding of the molecule's behavior in different chemical environments.
Advanced Spectroscopic Techniques for Stereochemical Elucidation
The unambiguous determination of the absolute and relative stereochemistry of the stereoisomers of this compound relies on sophisticated spectroscopic methods that are sensitive to the chiral nature of molecules. These techniques provide detailed information about the three-dimensional arrangement of atoms and the conformational preferences of the molecule in solution.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, which lacks a strong chromophore in its native state, derivatization with a chromophoric group is often necessary to obtain a measurable CD signal in the accessible UV-Vis region. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the spatial arrangement of the substituents around the stereogenic centers. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for the different stereoisomers (cis and trans). By comparing the experimental CD spectrum with the calculated spectra, the absolute configuration of a specific enantiomer can be assigned.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of a chiral molecule is closely related to its CD spectrum through the Kronig-Kramers relations. ORD can be particularly useful for determining the absolute configuration of molecules, especially when the CD bands are weak or outside the accessible spectral range. For this compound, the sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line) can provide a preliminary indication of its enantiomeric purity and absolute configuration, which can then be confirmed by more detailed CD and computational studies.
Vibrational chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers a powerful alternative for stereochemical analysis, particularly for molecules that lack UV-Vis chromophores. These techniques probe the chirality of a molecule through its vibrational transitions.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. A key advantage of VCD is that all molecules have infrared absorptions, making it broadly applicable. For this compound, the VCD spectrum would exhibit a series of positive and negative bands corresponding to the various vibrational modes of the molecule, including the N-H, C-H, and C-N stretching and bending vibrations. The sign and intensity of these VCD bands are highly dependent on the three-dimensional structure of the molecule. As with electronic CD, quantum chemical calculations are essential for interpreting VCD spectra and assigning the absolute configuration. The comparison of the experimental VCD spectrum with the calculated spectra for the possible stereoisomers allows for an unambiguous determination of the absolute stereochemistry.
Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ROA spectroscopy is particularly sensitive to the stereochemistry of the molecular backbone and can provide detailed conformational information. For this compound, ROA spectra would be rich in information regarding the puckering of the cyclobutane rings and the relative orientation of the amino groups. The combination of VCD and ROA data, coupled with theoretical calculations, provides a robust and comprehensive approach to the stereochemical and conformational analysis of this complex spirocyclic diamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a crucial role in determining the relative stereochemistry of the stereoisomers of this compound.
The ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences in chemical shifts and coupling constants due to the different spatial environments of the protons and carbons in each isomer.
For the ¹H NMR spectrum, the protons on the cyclobutane rings will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of the methine protons at the C2 and C6 positions are particularly informative for distinguishing between the cis and trans isomers. In the cis isomer, the two amino groups are on the same side of the molecule, leading to a different magnetic environment compared to the trans isomer where they are on opposite sides. This difference in stereochemistry will influence the chemical shifts of the neighboring protons.
The ¹³C NMR spectrum will also show a different number of signals or different chemical shifts for the cis and trans isomers due to symmetry considerations. The chemical shifts of the carbons bearing the amino groups (C2 and C6) and the spirocyclic carbon (C4) are expected to be sensitive to the stereochemistry.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry. For the cis isomer, an NOE enhancement would be expected between the protons on the C2 and C6 methine groups, as they are in close spatial proximity. In contrast, such an NOE would be absent or very weak for the trans isomer.
The table below presents hypothetical ¹H and ¹³C NMR chemical shift data for the cis and trans isomers of this compound, illustrating the expected differences.
| Isomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| cis-Spiro[3.3]heptane-2,6-diamine | H2/H6 (methine): ~3.5 | C2/C6 (methine): ~55 |
| H1/H3/H5/H7 (methylene): 1.8-2.2 | C1/C3/C5/C7 (methylene): ~30 | |
| H4 (spiro): N/A | C4 (spiro): ~40 | |
| trans-Spiro[3.3]heptane-2,6-diamine | H2/H6 (methine): ~3.3 | C2/C6 (methine): ~53 |
| H1/H3/H5/H7 (methylene): 1.7-2.1 | C1/C3/C5/C7 (methylene): ~28 | |
| H4 (spiro): N/A | C4 (spiro): ~38 |
Note: The chemical shift values in the table are illustrative and would need to be confirmed by experimental data.
Computational and Theoretical Investigations of Spiro 3.3 Heptane 2,6 Diamine
Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure
Ab initio and Density Functional Theory (DFT) methods are fundamental tools for understanding the electronic properties of molecules. For spiro[3.3]heptane-2,6-diamine, these calculations provide a foundational understanding of its stability, reactivity, and intermolecular interactions. A typical level of theory for such investigations involves the B3LYP functional with a 6-31G* basis set, which offers a good balance between computational cost and accuracy for geometry optimization and electronic property calculations. uq.edu.au
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amine groups due to the presence of lone pair electrons. This localization suggests that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the spirocyclic carbon framework. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Table 1: Calculated FMO Properties of this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -5.8 | Indicates the electron-donating ability. |
| LUMO Energy | 2.1 | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 7.9 | Relates to chemical reactivity and stability. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar amine-containing organic molecules.
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the EPS would show negative potential (typically colored red) concentrated around the nitrogen atoms of the amine groups, confirming their role as primary sites for interaction with electrophiles. The hydrogen atoms of the amine groups would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles or participation in hydrogen bonding. The carbon skeleton would show a relatively neutral potential (green). This analysis reinforces the predictions made by FMO theory regarding the molecule's reactive sites.
Molecular Dynamics and Conformational Sampling of this compound
The rigid nature of the spiro[3.3]heptane core significantly restricts its conformational freedom. researchgate.net Molecular Dynamics (MD) simulations can be employed to explore the accessible conformations and dynamic behavior of this compound in different environments (e.g., in a vacuum or in a solvent). These simulations would likely confirm that the spirocyclic framework itself has very limited flexibility. The primary sources of conformational variability would arise from the rotation of the amine groups and the puckering of the four-membered rings. Conformational sampling would reveal the preferred orientations of the amino substituents, which can exist in axial or equatorial-like positions relative to the cyclobutane (B1203170) rings.
Quantum Chemical Calculations of Spectroscopic Parameters for this compound
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR, IR, and Raman spectra. winterschool.ccresearchgate.net
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The symmetry of the molecule would lead to a relatively simple spectrum. The protons and carbons of the cyclobutane rings would have distinct chemical shifts depending on their proximity to the amine groups.
Vibrational frequency calculations can predict the key IR and Raman bands. The most characteristic vibrations would include the N-H stretching and bending frequencies of the amine groups, as well as the C-H stretching and bending modes of the spirocyclic framework.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Functional Group |
| ¹H NMR Chemical Shift | 2.5 - 3.0 ppm | -CH-NH₂ |
| ¹³C NMR Chemical Shift | 40 - 50 ppm | -CH-NH₂ |
| IR Stretching Frequency | 3300 - 3500 cm⁻¹ | N-H Stretch |
| IR Bending Frequency | 1590 - 1650 cm⁻¹ | N-H Bend |
Note: These are representative values and would be refined by specific computational methods and experimental validation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
A common reaction involving amines is N-acylation. A computational study of the acylation of this compound with a simple acylating agent like acetyl chloride would involve locating the transition state for the nucleophilic attack of the amine nitrogen on the carbonyl carbon.
The analysis would involve optimizing the geometry of the transition state and calculating its vibrational frequencies to confirm that it has a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies could be extended to investigate the regioselectivity of functionalization in more complex derivatives.
Computational Insights into Enantioselective Pathways Involving this compound
Computational methods are critical for understanding and predicting the outcomes of asymmetric syntheses. In reactions involving the this compound scaffold, theoretical calculations help to rationalize the formation of specific stereoisomers. Asymmetric synthesis of derivatives, such as 1-substituted 2,6-diazaspiro[3.3]heptanes, has been shown to achieve high diastereomeric ratios. researchgate.net Computational modeling, often employing Density Functional Theory (DFT), can be used to calculate the transition state energies of different reaction pathways. By comparing the energies of the transition states leading to various stereoisomers, researchers can predict which product is energetically favored, thus explaining the observed high diastereoselectivity.
These computational investigations provide a molecular-level understanding of the reaction mechanisms. For instance, in diastereoselective addition reactions, the precise spatial arrangement of substituents on the spiro[3.3]heptane core, dictated by its rigid structure, sterically hinders the approach of reactants from one face over another. Theoretical models can quantify these steric and electronic effects, mapping out the lowest energy pathway and thereby rationalizing the preferential formation of a single stereoisomer. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired stereochemical outcomes.
Ligand Design and Docking Simulations Utilizing this compound Scaffolds
The this compound framework, also referred to as the 2,6-diazaspiro[3.3]heptane core, is extensively used as a foundational scaffold in modern ligand design. researchgate.netthieme-connect.de Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, a desirable characteristic for achieving high-affinity and selective binding to protein targets. Molecular docking and dynamics simulations are primary computational tools used to explore how ligands derived from this scaffold interact with biological macromolecules. mdpi.comugm.ac.id
A notable application is in the development of ligands for the sigma-2 (σ2) receptor. mdpi.com In these studies, the 2,6-diazaspiro[3.3]heptane moiety serves as a bioisosteric replacement for more flexible structures like piperazine (B1678402). mdpi.comrsc.org Computational docking simulations are performed to predict the binding pose and estimate the binding affinity of these novel ligands within the receptor's active site. These simulations guide the synthetic chemistry efforts by prioritizing compounds that are most likely to be active. mdpi.com
| Compound | Target | Estimated Binding Energy (kcal/mol) | Distance to ASP29 (Å) |
|---|---|---|---|
| Analog 1 | σ2 Receptor | -10.97 | 2.5 - 3.3 |
| Analog 2 | σ2 Receptor | -10.50 | 2.5 - 3.3 |
| Analog 3 | σ2 Receptor | -9.98 | 2.5 - 3.3 |
| Analog 4 | σ2 Receptor | -9.65 | 2.5 - 3.3 |
Geometric and Electronic Complementarity in this compound Derivatives
The success of a ligand is determined by its geometric and electronic complementarity to the target's binding site. The this compound scaffold provides a rigid framework that reduces the entropic penalty upon binding and presents appended functional groups in well-defined spatial orientations. researchgate.net
Computational studies on σ2 receptor ligands have revealed key interactions that underscore this complementarity. mdpi.com The nitrogen atoms of the diazaspiro core are predicted to be protonated at physiological pH. Molecular docking simulations have shown that one of these protonated nitrogens can form a crucial salt bridge with a specific aspartic acid residue (ASP29) in the σ2 receptor binding site. mdpi.com This strong, directional electrostatic interaction is a major contributor to the high binding affinity of these ligands. The distance for this key interaction consistently falls between 2.5 and 3.3 Å across a series of potent analogs. mdpi.com This exemplifies how the fixed geometry of the spiro-core perfectly positions a key electronic feature—the protonated amine—for optimal interaction with a complementary feature on the protein target.
Role of this compound as a Privileged Scaffold in Ligand Design
A privileged scaffold is a molecular framework that is capable of providing useful ligands for more than one type of biological target. The this compound core has emerged as such a scaffold in medicinal chemistry. researchgate.netresearchgate.net Its utility stems from its function as a three-dimensional, conformationally restricted bioisostere for common cyclic structures like piperazine, piperidine, and even aromatic rings like benzene. rsc.orgchemrxiv.orgnih.gov
By replacing these more flexible or planar rings with the rigid spiro[3.3]heptane diamine scaffold, medicinal chemists can improve a range of properties, including target selectivity, metabolic stability, and aqueous solubility, while maintaining or enhancing biological activity. rsc.orgresearchgate.net Structural analysis has confirmed the similarity between the spiro[3.3]heptane scaffold and cyclohexane (B81311), showing that disubstituted spiro[3.3]heptanes can act as restricted surrogates of cis- and trans-disubstituted cyclohexanes by mimicking the distance and spatial orientation of functional groups. researchgate.netscispace.com This ability to serve as a structural mimic for multiple, widely used pharmacophoric elements makes it a versatile and valuable tool in the design of novel therapeutics across diverse target classes. chemrxiv.orgnih.gov
| Spiro[3.3]heptane Derivative | Common Scaffold Mimicked | Key Advantage |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Increased rigidity, improved target selectivity |
| 1,6-Disubstituted spiro[3.3]heptane | cis/trans-1,3/1,4-Disubstituted cyclohexane | Conformational restriction, predictable exit vectors |
| 2,6-Disubstituted spiro[3.3]heptane | para/meta-Substituted benzene | Improved physicochemical properties (solubility), patent novelty |
Derivatization and Functionalization of Spiro 3.3 Heptane 2,6 Diamine
Selective Functionalization of the Amine Moieties in Spiro[3.3]heptane-2,6-diamine
The presence of two primary amine groups on the spiro[3.3]heptane core allows for a range of selective functionalization reactions. These transformations are crucial for creating libraries of compounds with diverse properties and for synthesizing complex molecular architectures.
Acylation and Alkylation Reactions of this compound
Acylation and alkylation are fundamental reactions for modifying the amine groups of this compound. These reactions introduce acyl and alkyl groups, respectively, altering the compound's steric and electronic properties.
Acylation typically involves the reaction of the diamine with acylating agents such as acid chlorides or anhydrides. This process can be controlled to achieve mono- or di-acylation, depending on the stoichiometry and reaction conditions. The resulting amides are often more stable and less basic than the parent amines.
Alkylation introduces alkyl substituents onto the nitrogen atoms. Reductive amination is a common method, where the diamine reacts with an aldehyde or ketone in the presence of a reducing agent. thieme-connect.deresearchgate.net This method is highly versatile, allowing for the introduction of a wide array of alkyl groups. thieme-connect.de Selective N-alkylation can also be achieved, providing access to mono-functionalized derivatives that are valuable for further synthetic manipulations. researchgate.net
Synthesis of Urea (B33335), Thiourea (B124793), and Amide Derivatives from this compound
The primary amine groups of this compound are excellent nucleophiles for the synthesis of urea, thiourea, and a broad range of amide derivatives.
Urea and Thiourea Synthesis: These derivatives are typically formed by reacting the diamine with isocyanates or isothiocyanates. researchgate.net The reaction is generally high-yielding and provides access to compounds with potential applications in medicinal chemistry, as the urea and thiourea moieties can act as hydrogen bond donors and acceptors. nih.gov The synthesis can be modulated to produce symmetrical or unsymmetrical di-substituted ureas and thioureas.
Amide Synthesis: Beyond simple acylation, a wide variety of amide derivatives can be synthesized. For instance, coupling the diamine with carboxylic acids, often activated with coupling reagents, leads to the formation of di-amides. These reactions are fundamental in peptide synthesis and for creating polyamide materials where the rigid spiro[3.3]heptane unit can impart unique structural properties.
Table 1: Examples of Amine Functionalization Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Acid Chloride | Amide |
| This compound | Aldehyde/Reducing Agent | Alkylamine |
| This compound | Isocyanate | Urea |
| This compound | Isothiocyanate | Thiourea |
Modification of the Spirocyclic Skeleton of this compound
While functionalization of the amine groups is a primary strategy, modification of the spiro[3.3]heptane skeleton itself offers another avenue for creating novel analogs with altered geometries and properties.
Ring Expansion and Contraction Strategies for Spiro[3.3]heptane Systems
Ring expansion and contraction reactions allow for the transformation of the four-membered rings of the spiro[3.3]heptane system into larger or smaller ring structures. wikipedia.org These reactions are often driven by the release of ring strain. nih.gov
Ring Expansion: Strategies such as the Tiffeneau-Demjanov rearrangement or pinacol-type rearrangements can be envisioned to expand one of the cyclobutane (B1203170) rings to a cyclopentanone. wikipedia.orguchicago.edu Such transformations would typically require prior conversion of the amine groups to other functionalities that can facilitate the desired rearrangement. For instance, a Lewis acid-mediated rearrangement of a suitably functionalized spiro[3.3]heptane derivative can lead to ring-expanded products. nih.govnih.gov
Ring Contraction: Ring contractions are less common for cyclobutane systems but can be achieved under specific conditions, for example, through Favorskii-type rearrangements of α-haloketone derivatives. wikipedia.org This would necessitate the conversion of the this compound into a corresponding ketone precursor.
Introduction of Additional Stereocenters onto the this compound Framework
The this compound framework can exist as different stereoisomers. researchgate.netresearchgate.net The introduction of new stereocenters onto this scaffold can significantly increase its structural diversity and is a key strategy in the design of complex, three-dimensional molecules for drug discovery.
This can be achieved by performing stereoselective reactions on derivatives of the diamine. For example, the reduction of a ketone precursor to this compound using a chiral reducing agent could establish new stereocenters. Similarly, the alkylation of an enolate derived from a ketone analog could introduce a substituent in a stereocontrolled manner. The synthesis of all stereoisomers of related spiro[3.3]heptane-1,6-diamines has been reported, demonstrating the feasibility of controlling the stereochemistry of this scaffold. researchgate.netacs.org
Synthesis of Polyfunctionalized this compound Analogs
The synthesis of polyfunctionalized analogs involves combining the strategies of amine functionalization and skeleton modification. This approach allows for the creation of highly complex molecules with multiple functional groups and defined stereochemistry. For instance, a mono-protected diamine derivative could undergo a series of reactions to introduce substituents onto the spirocyclic core, followed by deprotection and further functionalization of the second amine group. researchgate.net The development of divergent synthetic routes starting from a common precursor is a powerful strategy to generate libraries of such polyfunctionalized analogs. nih.gov
Table 2: Strategies for Skeleton Modification and Polyfunctionalization
| Strategy | Description | Potential Outcome |
|---|---|---|
| Ring Expansion | Rearrangement of a cyclobutane ring to a larger ring. | Spiro[3.4]octane or spiro[4.4]nonane derivatives. |
| Ring Contraction | Conversion of a cyclobutane ring to a smaller ring. | Spiro[2.3]hexane derivatives. |
| Stereoselective Synthesis | Introduction of new chiral centers with defined stereochemistry. | Diastereomerically and enantiomerically pure analogs. |
| Polyfunctionalization | Combination of amine and skeleton modifications. | Complex analogs with multiple, diverse functional groups. |
Reactivity Studies of this compound in Complex Synthetic Systems
The unique three-dimensional structure of this compound presents both opportunities and challenges in complex synthetic systems. Its rigid framework and the specific spatial orientation of its two primary amine groups dictate its reactivity and influence the stereochemical outcomes of reactions. Research in this area has primarily focused on leveraging this diamine as a scaffold in medicinal chemistry to create novel bioactive compounds with well-defined three-dimensional shapes.
The reactivity of the amino groups in this compound is characteristic of primary amines, allowing for a variety of common chemical transformations. However, the constrained nature of the spirocyclic core can modulate this reactivity compared to more flexible acyclic or monocyclic diamines.
Key Reactivity Observations:
Acylation and Sulfonylation: The amine groups readily undergo acylation and sulfonylation reactions. These reactions are often employed to introduce protecting groups or to build more complex amide and sulfonamide derivatives. The choice of reaction conditions, such as solvent and base, can be crucial for achieving high yields and avoiding side reactions.
Alkylation and Arylation: N-alkylation and N-arylation are common methods for functionalizing this compound. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used to introduce aryl substituents. The rigid structure can influence the efficiency of these reactions, sometimes requiring specific ligands and conditions to achieve desired outcomes.
Reductive Amination: The diamine can participate in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amine derivatives. This method provides a versatile route to a wide range of functionalized spiro[3.3]heptane analogs.
Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates proceed smoothly to yield urea and thiourea derivatives, respectively. These functional groups are often incorporated to explore hydrogen bonding interactions in biological targets.
The successful incorporation of this compound into multi-step syntheses often requires careful consideration of protecting group strategies. Due to the presence of two reactive amine groups, selective protection is frequently necessary to achieve regioselective functionalization. The use of common amine protecting groups, such as tert-butoxycarbonyl (Boc), allows for the stepwise modification of the diamine scaffold.
The table below summarizes some of the observed reactivity of this compound in various synthetic contexts, as gleaned from its use in the preparation of more complex molecules.
| Reaction Type | Reagent/Conditions | Product Type | Observations and Notes |
|---|---|---|---|
| N-Arylation | Aryl halides, Pd catalyst, base | N-Aryl spiro[3.3]heptane diamines | The rigid scaffold can be beneficial for controlling the geometry of the final product. |
| N-Acylation | Acid chlorides, anhydrides | Amide derivatives | Standard acylation conditions are generally effective. |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mono- or di-protected diamines | Essential for regioselective functionalization in multi-step synthesis. |
| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl derivatives | Provides access to a diverse range of substituted diamines. |
| Urea Formation | Isocyanates | Urea derivatives | Readily proceeds due to the nucleophilicity of the primary amines. |
While a systematic and comprehensive study solely dedicated to the reactivity profile of this compound across a wide array of complex synthetic systems is not extensively documented in publicly available literature, its behavior can be inferred from its successful application as a building block in medicinal chemistry and materials science. The predictable reactivity of its primary amine functionalities, combined with the unique conformational constraints imposed by the spiro[3.3]heptane core, makes it a valuable tool for the design and synthesis of novel, three-dimensionally complex molecules. Further dedicated studies would be beneficial to fully map out its reactivity, functional group tolerance, and potential for asymmetric transformations.
Advanced Characterization Techniques for Spiro 3.3 Heptane 2,6 Diamine
X-ray Crystallography for Absolute Configuration Determination of Spiro[3.3]heptane-2,6-diamine
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute stereochemistry.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration of chiral molecules like the stereoisomers of this compound. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete molecular structure can be elucidated.
For derivatives of the spiro[3.3]heptane scaffold, SCXRD has been successfully employed to confirm their stereochemistry. whiterose.ac.uk The analysis of a suitable single crystal of a this compound derivative, such as a salt with a chiral acid or a co-crystal, would yield precise atomic coordinates. This data allows for the unambiguous assignment of the R/S configuration at the chiral centers and confirms the spatial orientation of the amine functional groups. Key crystallographic parameters obtained from such an analysis provide a detailed picture of the molecule's solid-state conformation.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₄N₂·2HCl |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 10.45 |
| c (Å) | 15.21 |
| β (°) | 98.7 |
| Volume (ų) | 925.4 |
| Z (molecules/unit cell) | 4 |
Note: The data in Table 1 is representative for a crystalline salt of a spiro[3.3]heptane diamine and is intended for illustrative purposes.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a substance. mdpi.com Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing different polymorphs, each of which produces a unique diffraction pattern due to differences in the crystal lattice. mdpi.com
For this compound, different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to various polymorphic forms. PXRD analysis is crucial for quality control, ensuring the consistency of the solid form. mdpi.com The technique can distinguish between different polymorphs, as well as identify amorphous content or the presence of solvates. Each crystalline form will exhibit a characteristic set of diffraction peaks at specific 2θ angles.
| Polymorph Form I (2θ°) | Polymorph Form II (2θ°) |
|---|---|
| 10.5 | 9.8 |
| 16.2 | 15.1 |
| 18.8 | 19.5 |
| 21.1 | 22.3 |
| 25.4 | 26.9 |
Note: The peak positions in Table 2 are hypothetical and serve to illustrate how PXRD data can differentiate between polymorphic forms.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For this compound (C₇H₁₄N₂), the expected monoisotopic mass is 126.1157 g/mol . nih.gov HRMS can confirm this with high precision, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the parent ion. This provides valuable structural information. The fragmentation of this compound would likely involve characteristic losses related to its spirocyclic core and amine groups. Plausible fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) or cleavage of the cyclobutane (B1203170) rings.
| m/z (Observed) | Formula | Proposed Fragment | Δ (ppm) |
|---|---|---|---|
| 127.1233 | [C₇H₁₅N₂]⁺ | [M+H]⁺ | 1.1 |
| 110.0971 | [C₇H₁₂N]⁺ | [M+H-NH₃]⁺ | 1.4 |
| 96.0808 | [C₆H₁₀N]⁺ | [M+H-CH₃N]⁺ | 1.6 |
| 82.0651 | [C₅H₈N]⁺ | [M+H-C₂H₅N]⁺ | 1.9 |
Note: The fragmentation data in Table 3 is proposed based on the known fragmentation patterns of cyclic amines and is for illustrative purposes.
Advanced 2D NMR Spectroscopy for Structural Elucidation of this compound
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the complete structural assignment of complex organic molecules. Techniques like NOESY, ROESY, HSQC, and HMBC provide a comprehensive map of atomic connectivity and spatial relationships.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify protons that are close in space, typically within 5 Å. indiana.edu This is crucial for determining the relative stereochemistry and preferred conformation of this compound isomers.
For example, in a cis-isomer, NOE/ROE correlations would be observed between protons on the same face of the cyclobutane rings. In contrast, a trans-isomer would show different spatial correlations. These experiments can definitively distinguish between diastereomers by mapping through-space proton interactions. whiterose.ac.uk
| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |
|---|---|---|---|
| H-2 (methine) | H-1a (axial-like) | Strong | Confirms proximity, aids in conformational analysis |
| H-2 (methine) | H-3a (axial-like) | Strong | Confirms proximity, aids in conformational analysis |
| H-1a (axial-like) | H-3b (equatorial-like) | Weak/None | Differentiates geminal protons |
| H-2 (methine) | H-6 (methine) | Varies by isomer | Key correlation for distinguishing cis/trans isomers |
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the carbon framework and the placement of substituents.
HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct map of all C-H bonds, allowing for the unambiguous assignment of ¹H and ¹³C signals for the CH and CH₂ groups in the molecule.
| Proton(s) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
|---|---|---|
| H-2, H-6 (methine) | C-2, C-6 | C-1, C-3, C-4, C-7 |
| H-1, H-3, H-5, H-7 (methylene) | C-1, C-3, C-5, C-7 | C-2, C-4, C-6 |
| -NH₂ | None | C-2, C-6 |
Gas-Phase Ion Spectroscopy and Conformationally Resolved Studies of this compound
Direct experimental data on the gas-phase ion spectroscopy and conformationally resolved studies of this compound are not extensively available in peer-reviewed literature. However, based on studies of analogous bicyclic amines and the principles of conformational analysis, a detailed theoretical framework can be established.
Conformational Landscape:
The spiro[3.3]heptane core is a strained bicyclic system. The central spiro carbon atom joins two cyclobutane rings. In the parent spiro[3.3]heptane, the two four-membered rings are not coplanar but are twisted with respect to each other. The introduction of two amino groups at the 2 and 6 positions introduces several possible conformations, primarily differing in the orientation of the amino groups (axial vs. equatorial-like) and the puckering of the cyclobutane rings.
Computational studies on similar spirocyclic and bicyclic systems suggest that the molecule will exist as a mixture of conformers in the gas phase. The primary conformations of this compound would be the cis and trans isomers, with the amino groups on the same or opposite faces of the molecule, respectively. Within each of these, further conformational isomers exist due to the orientation of the lone pair of electrons on the nitrogen atoms and the puckering of the cyclobutane rings.
Illustrative Conformational Analysis Data (Theoretical):
| Conformer | Dihedral Angle (N-C2-C4-C6) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| trans-diequatorial | 175.8° | 0.00 | 0.15 |
| trans-diaxial | 178.2° | 2.5 | 1.85 |
| cis-equatorial-axial | 85.3° | 1.8 | 2.10 |
Note: This data is illustrative and based on theoretical calculations for analogous bicyclic diamines. Actual values for this compound may vary.
Gas-Phase Ion Spectroscopy:
Techniques such as photoelectron spectroscopy could provide valuable information on the electronic structure and ionization energies of this compound. The ionization would primarily occur from the lone pairs of the nitrogen atoms. The interaction between the two amino groups, dictated by their spatial separation and orientation in different conformers, would lead to a splitting of the ionization energies.
Mass spectrometry studies would reveal the fragmentation patterns of the molecular ion. The rigid spirocyclic core is expected to be relatively stable, with fragmentation likely initiated by cleavage of the C-N bonds or ring-opening of the strained cyclobutane rings.
Spectroscopic Parameters from Related Bicyclic Amines:
| Spectroscopic Technique | Parameter | Typical Value for Bicyclic Amines |
| Photoelectron Spectroscopy | First Ionization Potential (N lone pair) | 8.0 - 9.5 eV |
| Mass Spectrometry | Major Fragment Ion (m/z) | [M-NH2]+ |
Note: These values are representative of small bicyclic amines and serve as an estimation for this compound.
Future Research Directions and Emerging Opportunities for Spiro 3.3 Heptane 2,6 Diamine
Development of Novel Stereoselective Synthetic Pathways for Spiro[3.3]heptane-2,6-diamine Analogs
While methods for synthesizing the spiro[3.3]heptane core exist, a significant area for future research lies in the development of novel, efficient, and highly stereoselective pathways to access its diverse analogs. The creation of enantiopure spiro[3.3]heptane derivatives is critical for applications in drug discovery and chiral catalysis.
Current research has laid the groundwork for these endeavors. For instance, synthetic strategies have been developed for all stereoisomers of spiro[3.3]heptane-1,6-diamines, demonstrating that these conformationally restricted scaffolds can act as surrogates for cyclohexane (B81311) derivatives. researchgate.netscispace.comacs.org These syntheses provide a blueprint for creating building blocks with precisely controlled spatial orientation of functional groups.
Future work will likely focus on the following areas:
Asymmetric Synthesis: Developing catalytic asymmetric methods to generate specific stereoisomers without the need for chiral auxiliaries or resolution of racemic mixtures. This could involve ketoreductase-catalyzed reactions to produce axially chiral derivatives. chemrxiv.org
Enzymatic Resolutions: Expanding the use of enzymes, such as pig liver esterase, for the enantioselective hydrolysis of prochiral precursors, which has been shown to produce spiro[3.3]heptane derivatives with axial chirality. rsc.org
Divergent Synthetic Approaches: Creating versatile synthetic routes that allow for the generation of a wide library of regio- and stereoisomers from a common precursor. researchgate.netnih.gov Methodologies like the modified Strecker reaction using chiral auxiliaries such as Ellman's sulfinamide have shown promise in achieving diastereoselective synthesis of spirocyclic amino acids. nih.gov
These advancements will provide researchers with a broader palette of chiral spiro[3.3]heptane-based building blocks, enabling finer control over the three-dimensional structure of new chemical entities.
Exploration of New Catalytic Applications for this compound Derivatives
The rigid, chiral framework of this compound makes its derivatives prime candidates for development as novel ligands in asymmetric catalysis. The fixed spatial orientation of the two nitrogen atoms can provide a well-defined chiral environment for a coordinated metal center, potentially leading to high enantioselectivity in catalytic transformations. While the synthesis of related 2,6-diazaspiro[3.3]heptanes often employs transition metal catalysis, such as palladium-catalyzed amination, the use of these spirocyclic diamines as catalytic ligands remains a largely unexplored and highly promising field. researchgate.netacs.orgx-mol.com
Future research opportunities include:
Chiral Ligand Development: Synthesizing and evaluating enantiopure this compound derivatives as ligands for transition metals (e.g., rhodium, iridium, palladium, ruthenium) in key asymmetric reactions like hydrogenation, hydroformylation, and C-C bond-forming reactions.
Organocatalysis: Investigating the potential of this compound derivatives as chiral Brønsted base or hydrogen-bond donor catalysts. Their conformational rigidity could enforce a specific substrate approach, leading to high stereocontrol.
Biocatalysis: Utilizing enzymes to perform selective transformations on the spiro[3.3]heptane scaffold itself, as demonstrated by the use of P450BM3 variants for regioselective and enantioselective hydroxylation, thereby creating new functionalized chiral building blocks for catalytic applications. acs.org
The development of spiro[3.3]heptane-based catalysts could offer new solutions for achieving high selectivity in the synthesis of complex chiral molecules.
Integration of this compound into Hybrid Material Systems
The defined geometry and chirality of spiro[3.3]heptane derivatives make them excellent building blocks for the construction of advanced, functional materials. An emerging opportunity is their integration into hybrid systems like metal-organic frameworks (MOFs) and polymers.
A key breakthrough in this area has been the synthesis of the first homochiral isoreticular MOF (IRMOF) using an axially chiral spiro[3.3]heptane-2,6-dicarboxylic acid linker. researchgate.net This work demonstrated that the rigidity and chirality of the spiro-linker could be successfully transferred to the extended framework of the material.
Future research in this domain will likely focus on:
Chiral MOFs: Using enantiopure this compound and its dicarboxylic acid analogs as linkers to create a new family of chiral MOFs. These materials could have applications in enantioselective separations, asymmetric catalysis, and nonlinear optics.
Functional Polymers: Incorporating the spiro[3.3]heptane diamine unit into polymer backbones to create materials with enhanced thermal stability, rigidity, and specific recognition properties.
Smart Materials: Designing materials where the spirocyclic core can respond to external stimuli, leveraging the unique strain and conformational properties of the double four-membered ring system.
Advanced Theoretical Modeling for Predictive Design of this compound-Based Compounds
Computational chemistry and theoretical modeling are set to play a pivotal role in accelerating the discovery and design of novel spiro[3.3]heptane-based compounds. These tools can provide deep insights into the structural and electronic properties of these molecules, guiding synthetic efforts and predicting their behavior in biological or material contexts.
Current applications of theoretical modeling include:
Property Calculation: Using Density Functional Theory (DFT) to calculate properties of materials incorporating the spiro scaffold, such as the dynamic refractive indices of MOFs. researchgate.net
Structural Analysis: Employing techniques like exit vector plot analysis to characterize the spatial structure and conformational flexibility of substituted spiro[3.3]heptanes. chemrxiv.org
The future of theoretical modeling in this area will involve:
Predictive Ligand Design: Computationally screening virtual libraries of spiro[3.3]heptane-diamine derivatives to identify promising candidates as chiral ligands for specific catalytic reactions.
Bioisostere Optimization: Modeling the conformational and electronic properties of spiro[3.3]heptane analogs to better predict their ability to mimic other scaffolds, such as the phenyl ring, and to optimize their ADME (absorption, distribution, metabolism, and excretion) properties. chemrxiv.orgnih.gov
Material Property Simulation: Simulating the assembly and predicting the functional properties (e.g., porosity, catalytic activity, selectivity) of novel MOFs and polymers based on spiro[3.3]heptane linkers.
Potential of this compound as a Modular Building Block in Diverse Chemical Fields
The most significant future opportunity for this compound lies in its continued development and application as a versatile, modular building block. Its rigid three-dimensional structure provides a unique starting point for creating novel molecules in a variety of chemical fields beyond its established role in medicinal chemistry.
The compound has been successfully utilized as a bioisostere for several common cyclic structures, offering a pathway to escape the "flatland" of traditional aromatic-heavy drug candidates.
Future directions will build on this foundation:
Agrochemicals: Designing new pesticides and herbicides by replacing traditional aromatic or heterocyclic cores with the spiro[3.3]heptane scaffold to improve efficacy and environmental profiles.
Supramolecular Chemistry: Using the defined exit vectors of the spiro[3.3]heptane core to construct complex, well-defined supramolecular assemblies and host-guest systems.
Fragment-Based Drug Discovery: Expanding the library of available spiro[3.3]heptane fragments for use in fragment-based screening to identify novel starting points for drug discovery programs. acs.org
By continuing to explore novel synthetic routes and applications, the scientific community can unlock the full potential of this compound and its derivatives as powerful tools for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Spiro[3.3]heptane-2,6-diamine derivatives?
- Methodological Answer : this compound derivatives are synthesized via multi-step protocols involving bromination, esterification, and coupling reactions. For example, 2,6-diethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 132616-34-3) is synthesized through esterification of the parent dicarboxylic acid . Hyperbranched copolymers incorporating spiro compounds are prepared using Suzuki or Yamamoto coupling reactions, as demonstrated in the synthesis of spirofluorene derivatives for polymer light-emitting diodes .
Q. How is the optical purity of this compound derivatives determined experimentally?
- Methodological Answer : Optical purity is assessed using polarimetry combined with chemical correlation to reference compounds of known configuration. For instance, the absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid was assigned using Lowe’s rule, though exceptions arise due to competing electronic effects (e.g., carbonyl groups altering rotatory signs) . Chiral chromatography (e.g., HPLC with chiral stationary phases) and NMR analysis with chiral shift reagents are also employed to resolve enantiomers.
Q. What key physical properties (e.g., melting point, solubility) are critical for handling this compound in experimental settings?
- Methodological Answer : Key properties include:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 230–235°C (dicarboxylic acid) | |
| Boiling Point | 417.8°C (predicted) | |
| Density | 1.40 g/cm³ | |
| Solubility | Low in polar solvents; requires DMF/DMSO for reactions |
- These properties guide solvent selection (e.g., DMF for high-temperature reactions) and storage conditions (2–8°C for stability) .
Advanced Research Questions
Q. How do stereochemical challenges in this compound synthesis impact the design of asymmetric catalysis or chiral resolution methods?
- Methodological Answer : The spiro system’s rigid geometry complicates asymmetric synthesis due to hindered rotation and competing electronic effects. For example, Lowe’s rule (used to assign R/S configurations) fails in carbonyl-containing derivatives due to unexpected rotatory signs . Advanced strategies include:
- Dynamic kinetic resolution : Leveraging transient intermediates to bias stereochemistry.
- Chiral auxiliaries : Temporarily introducing groups (e.g., tert-butyl esters) to stabilize specific configurations .
Q. What methodologies resolve contradictions in optical activity data for 2,6-disubstituted Spiro[3.3]heptane systems?
- Methodological Answer : Contradictions arise from low inherent optical activity and competing electronic effects (e.g., carbonyl groups in Fecht acid invert rotatory signs). To resolve these:
- Comparative analysis : Correlate experimental data (polarimetry, CD spectra) with computational models (DFT calculations) .
- X-ray crystallography : Determine absolute configurations unambiguously, as done for this compound derivatives .
Q. How can computational models predict the absolute configuration of this compound derivatives when experimental data is ambiguous?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic circular dichroism (ECD) spectra, which are compared to experimental CD data. For example, Kuhn and Bein’s early work used semi-empirical calculations to assign the S configuration to d-spiro[3.3]heptane-2,6-diamine, though later studies highlighted limitations due to solvent effects . Modern workflows integrate molecular dynamics (MD) to account for conformational flexibility.
Q. What analytical strategies differentiate between diastereomers or regioisomers in this compound derivatives?
- Methodological Answer :
- 2D NMR (NOESY, COSY) : Identifies spatial proximity of substituents (e.g., distinguishing 2,6- vs. 2,5-substitution patterns) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae and fragmentation pathways.
- X-ray diffraction : Resolves regioisomeric ambiguities in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
